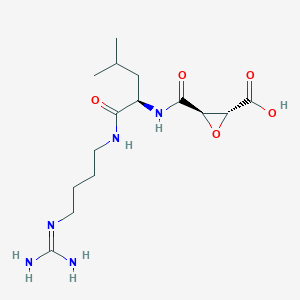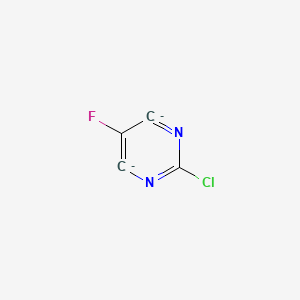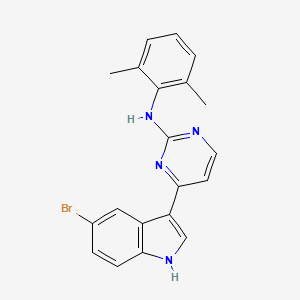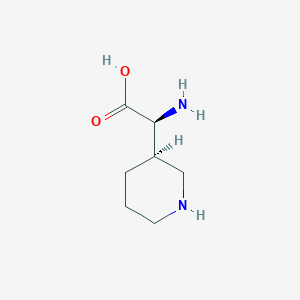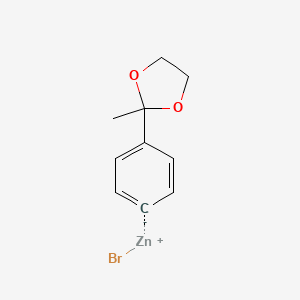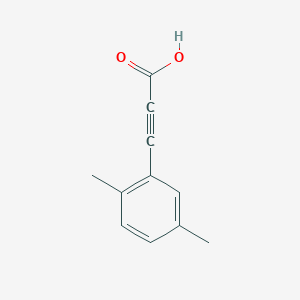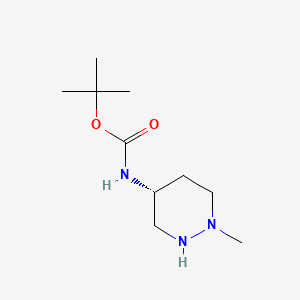
(R)-tert-Butyl (1-methylhexahydropyridazin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ®-(1-methylhexahydropyridazin-4-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable protecting group under various conditions.
Vorbereitungsmethoden
The synthesis of tert-Butyl ®-(1-methylhexahydropyridazin-4-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc2O. The general reaction scheme is as follows:
Reaction with Boc2O: The amine reacts with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or pyridine to form the Boc-protected amine.
Purification: The product is purified by recrystallization or chromatography to obtain the pure tert-Butyl ®-(1-methylhexahydropyridazin-4-yl)carbamate.
Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
tert-Butyl ®-(1-methylhexahydropyridazin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be carried out using hydrogen gas in the presence of a palladium catalyst (Pd/C) or using sodium borohydride (NaBH4).
Substitution: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), leading to the formation of the free amine.
Common reagents and conditions used in these reactions include bases like triethylamine, acids like TFA, and oxidizing agents like KMnO4. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
tert-Butyl ®-(1-methylhexahydropyridazin-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require protection of amine groups.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl ®-(1-methylhexahydropyridazin-4-yl)carbamate involves the formation of a stable carbamate linkage with the amine group. The tert-butyl group provides steric hindrance, making the carbamate resistant to hydrolysis under basic conditions. The Boc group can be removed under acidic conditions, leading to the formation of the free amine. This property makes it a valuable protecting group in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-Butyl ®-(1-methylhexahydropyridazin-4-yl)carbamate include:
Benzyl carbamate: Used as a protecting group for amines, but requires stronger conditions for removal.
tert-Butyl carbazate: Another protecting group for amines, but with different reactivity and stability.
Methyl carbamate: Less sterically hindered and less stable compared to tert-Butyl carbamate.
The uniqueness of tert-Butyl ®-(1-methylhexahydropyridazin-4-yl)carbamate lies in its stability under basic conditions and ease of removal under acidic conditions, making it a versatile protecting group in organic synthesis .
Eigenschaften
Molekularformel |
C10H21N3O2 |
|---|---|
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
tert-butyl N-[(4R)-1-methyldiazinan-4-yl]carbamate |
InChI |
InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)12-8-5-6-13(4)11-7-8/h8,11H,5-7H2,1-4H3,(H,12,14)/t8-/m1/s1 |
InChI-Schlüssel |
OLMGLJTXMGONQX-MRVPVSSYSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(NC1)C |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCN(NC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


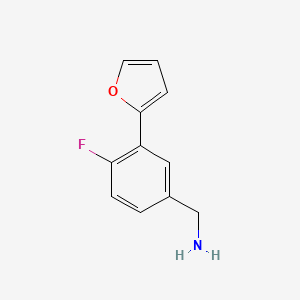
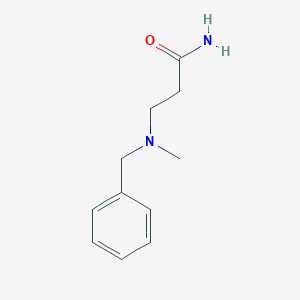
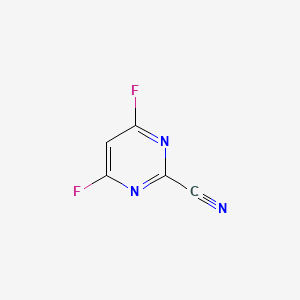
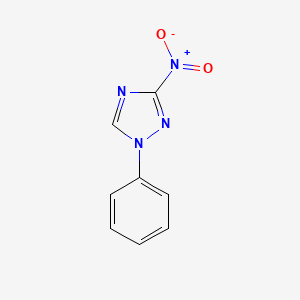
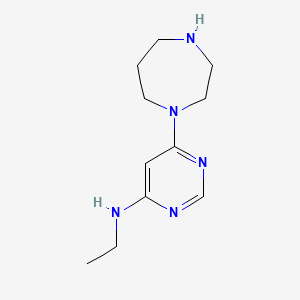
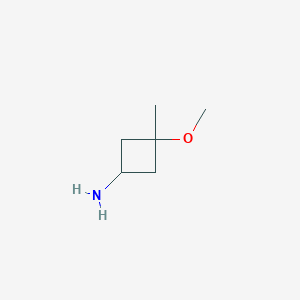
![Cyclopentyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14887613.png)
